molecular formula C15H16F2N2O4 B2500236 Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate CAS No. 129355-67-5

Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B2500236
CAS No.: 129355-67-5
M. Wt: 326.3
InChI Key: BAGSAELPUFQIOC-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate is a synthetic organic compound with the molecular formula C15H16F2N2O4 and a molecular weight of 326.3 g/mol. This compound is characterized by the presence of a piperazine ring substituted with a 2,6-difluorobenzoyl group and an ethyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of 2,6-difluorobenzoyl chloride with ethyl 2-piperazinylacetate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents such as alkyl halides or acyl chlorides to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate: This compound has similar structural features but with chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.

    Ethyl 2-[1-(2,6-dimethylbenzoyl)-3-oxo-2-piperazinyl]acetate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O4/c1-2-23-12(20)8-11-14(21)18-6-7-19(11)15(22)13-9(16)4-3-5-10(13)17/h3-5,11H,2,6-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGSAELPUFQIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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